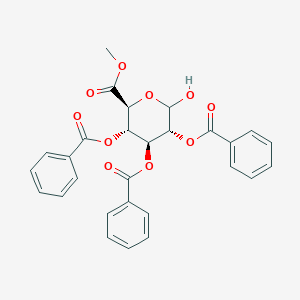

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJKDUIQLRJYBH-LYKLCEDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437371 | |

| Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-71-0 | |

| Record name | Methyl 2,3,4-tri-O-benzoyl-D-glucopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester is a key synthetic intermediate in carbohydrate chemistry, playing a crucial role in the development of complex glycans and glycoconjugates. Its structure, featuring benzoyl protecting groups at the 2, 3, and 4 positions and a methyl ester at the C-6 carboxylate, makes it a versatile building block for the synthesis of various biologically significant molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic methodology, and its applications in the field of drug development and biomedical research. The strategic placement of the benzoyl groups offers a unique combination of stability and reactivity, influencing the stereochemical outcome of glycosylation reactions and allowing for selective deprotection strategies.

Physicochemical Properties

The physicochemical properties of this compound are pivotal for its handling, reactivity, and purification. The presence of the three bulky and lipophilic benzoyl groups significantly impacts its solubility and chromatographic behavior, rendering it more amenable to purification by standard silica gel chromatography compared to its unprotected counterpart.

| Property | Value | Source |

| CAS Number | 50767-71-0 | |

| Molecular Formula | C₂₈H₂₄O₁₀ | |

| Molecular Weight | 520.48 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water. | General knowledge |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a readily available starting material, methyl α-D-glucopyranoside. The synthetic strategy involves three key transformations: selective protection of the hydroxyl groups, oxidation of the primary alcohol at C-6, and finally, esterification of the resulting carboxylic acid.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside

The initial step involves the selective benzoylation of methyl α-D-glucopyranoside. The reactivity of the hydroxyl groups in pyranosides towards acylation can be influenced by steric and electronic factors. For methyl α-D-glucopyranoside, the general order of reactivity for benzoylation is 2-OH > 3-OH > 4-OH, with the primary 6-OH being the most reactive. However, to achieve tri-O-benzoylation at positions 2, 3, and 4 while leaving the 6-OH free for subsequent oxidation, a strategy involving a temporary protecting group at C-6 could be employed, followed by its selective removal. A more direct approach, though potentially leading to a mixture of products requiring careful chromatographic separation, involves the controlled benzoylation of methyl α-D-glucopyranoside.

Experimental Protocol:

-

To a solution of methyl α-D-glucopyranoside (1 equivalent) in anhydrous pyridine, cooled to 0 °C, add benzoyl chloride (3.2 equivalents) dropwise with stirring under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of ice-water.

-

Extract the mixture with dichloromethane and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside.

Step 2: Oxidation to 2,3,4-Tri-O-benzoyl-D-glucuronic acid

The selective oxidation of the primary alcohol at the C-6 position to a carboxylic acid is a critical step. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, with a co-oxidant such as bis(acetoxy)iodobenzene (BAIB), is a mild and highly selective method for this transformation, compatible with the benzoyl protecting groups.

Experimental Protocol:

-

Dissolve methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (1 equivalent) in a mixture of acetonitrile and water (e.g., 2:1 v/v).

-

Add TEMPO (0.1 equivalents) and BAIB (2.5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2,3,4-Tri-O-benzoyl-D-glucuronic acid. This product is often used in the next step without extensive purification.

Step 3: Methyl Esterification

The final step is the esterification of the carboxylic acid to afford the target methyl ester. A clean and efficient method for this conversion is the use of diazomethane. Due to the hazardous nature of diazomethane, this reaction should be performed with extreme caution in a well-ventilated fume hood using appropriate safety equipment.

Experimental Protocol:

-

Dissolve the crude 2,3,4-Tri-O-benzoyl-D-glucuronic acid in a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

Quench any remaining diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain this compound as a solid.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the interplay of the benzoyl protecting groups and the glucuronide methyl ester functionality.

-

Stability of Benzoyl Groups: Benzoyl esters are considered "permanent" protecting groups in carbohydrate chemistry due to their stability under a wide range of conditions, including mildly acidic and basic environments. They are typically removed under harsher basic conditions (e.g., sodium methoxide in methanol, Zemplén deacylation) or through reduction. This stability allows for various subsequent chemical manipulations without affecting the protected hydroxyl groups.

-

Reactivity of the Glucuronide Linkage: The anomeric center of the glucuronide is susceptible to cleavage under acidic conditions. The methyl ester at C-6 can be hydrolyzed under basic conditions to regenerate the glucuronic acid.

-

Influence on Glycosylation: The electron-withdrawing nature of the benzoyl group at C-2 disarms the glycosyl donor, making it less reactive in glycosylation reactions. This property is instrumental in controlling the stereoselectivity of glycosidic bond formation, often favoring the formation of 1,2-trans glycosidic linkages through neighboring group participation.

Spectroscopic Characterization

Caption: Predicted NMR spectroscopic data for this compound.

¹H NMR Spectroscopy:

-

Anomeric Proton (H-1): Expected to be a doublet in the downfield region, around 6.0-6.5 ppm, due to the deshielding effect of the adjacent oxygen and the C-2 benzoyl group.

-

Ring Protons (H-2, H-3, H-4): These protons will be significantly deshielded by the attached benzoyl groups and will likely appear as a complex multiplet in the range of 5.5-6.0 ppm.

-

H-5 Proton: Expected to be a doublet around 4.0-4.5 ppm.

-

Aromatic Protons: The protons of the three benzoyl groups will give rise to a series of multiplets in the aromatic region, typically between 7.2 and 8.1 ppm.

-

Methyl Ester Protons: A characteristic singlet for the methyl ester protons is expected around 3.7 ppm.

¹³C NMR Spectroscopy:

-

Anomeric Carbon (C-1): The anomeric carbon signal is anticipated to be in the range of 95-100 ppm.

-

Ring Carbons (C-2, C-3, C-4, C-5): These carbons are expected to resonate in the region of 68-75 ppm.

-

Carbonyl Carbon (C-6): The carbonyl carbon of the methyl ester will appear significantly downfield, around 168-172 ppm.

-

Benzoyl Carbonyl Carbons: The carbonyl carbons of the benzoyl groups will be found at approximately 165-167 ppm.

-

Aromatic Carbons: The aromatic carbons will show signals in the typical range of 128-134 ppm.

-

Methyl Ester Carbon: The carbon of the methyl group of the ester is expected around 52 ppm.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various molecules of pharmaceutical interest.

-

Synthesis of Glucuronide Metabolites: Many drugs containing a hydroxyl, carboxyl, or amine group are metabolized in the body via glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the drug, facilitating its excretion. The synthesis of authentic glucuronide metabolites is essential for metabolic studies, pharmacokinetic analysis, and for use as analytical standards. This protected glucuronide serves as a key building block for the chemical synthesis of these metabolites.

-

Prodrug Design: Glucuronidation can be exploited as a prodrug strategy. By attaching a drug to a glucuronic acid moiety, its properties, such as solubility or targeting, can be modified. The resulting glucuronide prodrug may be inactive until it reaches a specific site in the body where enzymes, such as β-glucuronidase which is abundant in some tumor tissues, can cleave the glucuronide, releasing the active drug.

-

Glycosylation Donor: In the synthesis of complex oligosaccharides and glycoconjugates, this compound, after activation of the anomeric position, can serve as a glycosyl donor. The benzoyl protecting groups play a crucial role in directing the stereochemical outcome of the glycosylation reaction.

Conclusion

This compound is a synthetically versatile and important molecule in carbohydrate chemistry. Its well-defined structure and the specific properties imparted by the benzoyl protecting groups make it an invaluable tool for researchers in drug discovery and development. The synthetic route, although multi-stepped, relies on well-established and reliable chemical transformations. A thorough understanding of its chemical properties, reactivity, and spectroscopic characteristics is essential for its effective utilization in the synthesis of complex and biologically active molecules.

References

A Senior Application Scientist's Guide to the Synthesis of 2,3,4-Tri-O-benzoyl-D-glucuronide Methyl Ester from D-Glucuronolactone

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester, a pivotal building block in carbohydrate chemistry. The synthesis begins with the commercially available and cost-effective starting material, D-glucuronolactone. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible protocol grounded in established chemical principles.

Strategic Overview: The "Why" Before the "How"

The target molecule, this compound, is a protected form of D-glucuronic acid. In drug development and glycobiology, glucuronidation is a major pathway for the metabolism of xenobiotics, and the synthesis of glucuronide conjugates is essential for producing metabolite standards and developing prodrugs.[1] The benzoyl (Bz) protecting groups at the C-2, C-3, and C-4 positions are not arbitrary; they are chosen for their robustness and their critical role in directing stereochemistry during subsequent glycosylation reactions. Specifically, the C-2 benzoyl group provides "neighboring group participation," which reliably favors the formation of the β-glycosidic bond, a common linkage in biological glucuronides. The methyl ester at C-6 protects the carboxylic acid from participating in unwanted side reactions.

The synthetic pathway from D-glucuronolactone is a multi-step process designed for control and efficiency:

-

Lactone Ring Opening and Esterification : The stable lactone of the starting material must be opened to expose the pyranose ring structure and simultaneously protect the resulting C-6 carboxylic acid as a methyl ester.

-

Anomeric Protection : The anomeric hydroxyl group (C-1) is the most reactive. To selectively modify the other hydroxyls, it must first be protected. We will employ a thioglycoside protection strategy, which creates a stable intermediate that can be readily activated for later use as a glycosyl donor.

-

Per-benzoylation : With the anomeric position secured, the remaining hydroxyl groups at C-2, C-3, and C-4 are protected using a benzoylating agent.

This strategic sequence ensures high yields and purity, delivering a versatile building block ready for complex carbohydrate synthesis.

Mechanistic Underpinnings and Rationale

Step 1: From Lactone to Methyl Glucuronate

D-glucuronolactone is the γ-lactone of D-glucuronic acid, meaning it exists as a five-membered furanose ring with an internal ester linkage between C-1 and C-4.[2][3] For use as a pyranoside building block, this lactone must be opened. This is efficiently achieved by methanolysis under basic conditions.

A catalytic amount of sodium hydroxide in methanol at low temperature (0 °C) facilitates a transesterification reaction. The methoxide ion attacks the lactone carbonyl, leading to ring opening and the formation of the methyl ester at C-6. The low temperature is crucial to minimize potential side reactions, such as epimerization or degradation of the resulting sugar. The product, methyl D-glucopyranosiduronic acid, exists as a mixture of anomers in solution.

Step 2: The Strategic Choice of a Thioglycoside Donor

Direct benzoylation of the unprotected methyl D-glucopyranosiduronic acid would be unselective. Therefore, the anomeric position is first protected. An ethyl thioglycoside is an excellent choice. Thioglycosides are stable to a wide range of reaction conditions, including acylation, yet they can be selectively "activated" later using thiophilic promoters (e.g., N-iodosuccinimide) to become potent glycosyl donors.[4] This conversion is typically performed using ethanethiol and a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·Et₂O), which promotes the formation of the thermodynamically favored β-anomer.

Step 3: Regioselective Benzoylation

With the C-1 and C-6 positions protected, the final step is the benzoylation of the remaining hydroxyl groups at C-2, C-3, and C-4. This is an exhaustive acylation reaction using an excess of benzoyl chloride in the presence of a base, typically pyridine. Pyridine serves a dual role: it acts as a solvent and neutralizes the hydrochloric acid generated during the reaction.[5][6] The reaction mechanism involves the nucleophilic attack of the hydroxyl groups on the highly electrophilic benzoyl chloride. Driving the reaction to completion with an excess of the acylating agent ensures the formation of the desired tri-benzoylated product.

Experimental Workflow and Protocol

The overall synthetic workflow is depicted below. This process is designed to be scalable and reproducible in a standard organic chemistry laboratory.

Caption: Synthetic workflow from D-Glucuronolactone to the protected glycosyl donor.

Detailed Step-by-Step Methodology

Materials and Reagents Summary

| Reagent | MW ( g/mol ) | Step 1 (Equiv) | Step 2 (Equiv) | Step 3 (Equiv) |

| D-Glucuronolactone | 176.12 | 1.0 | - | - |

| Sodium Hydroxide | 40.00 | 0.05 | - | - |

| Methanol | 32.04 | Solvent | - | - |

| Ethanethiol | 62.13 | - | 1.5 | - |

| Boron trifluoride etherate | 141.93 | - | 1.5 | - |

| Benzoyl Chloride | 140.57 | - | - | 4.0 |

| Pyridine | 79.10 | - | - | Solvent |

| Dichloromethane (DCM) | 84.93 | - | Solvent | Solvent |

Protocol: Synthesis of Methyl (ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranosid)uronate

Step 1: Preparation of Methyl D-glucopyranosiduronic acid

-

To a stirred solution of dry methanol (200 mL) under an inert atmosphere (N₂ or Ar), add sodium hydroxide (0.3 g, 7.5 mmol) and stir until fully dissolved.

-

Cool the solution to 0 °C using an ice/water bath.

-

Add D-glucuronolactone (25.0 g, 142 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Stir the resulting clear solution for an additional 1 hour at 0 °C.

-

Neutralize the reaction by adding a small amount of Amberlite® IR120 H⁺ resin until the pH is neutral, then filter.

-

Remove the solvent by rotary evaporation at a bath temperature below 40 °C. The resulting crude foam of methyl D-glucopyranosiduronic acid is dried under high vacuum and used directly in the next step without further purification.

Step 2: Synthesis of Methyl (ethyl 1-thio-β-D-glucopyranosid)uronate

-

Dissolve the crude product from Step 1 in anhydrous dichloromethane (DCM, 250 mL) under an inert atmosphere.

-

Add ethanethiol (15.7 mL, 213 mmol) to the solution.

-

Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·Et₂O) (26.5 mL, 213 mmol) dropwise over 20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1).

-

Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the title thioglycoside as a white solid.

Step 3: Synthesis of Methyl (ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranosid)uronate

-

Dissolve the purified thioglycoside from Step 2 (assuming ~30 g, ~112 mmol) in anhydrous pyridine (200 mL) and DCM (100 mL) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add benzoyl chloride (52 mL, 448 mmol) dropwise via a syringe, keeping the temperature below 10 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding ice-cold water.

-

Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash chromatography to yield the final product, this compound derivative, as a crystalline solid.

Conclusion and Outlook

This guide outlines a logical and robust pathway for the synthesis of a key protected glucuronic acid building block from D-glucuronolactone. The resulting product, a 2,3,4-tri-O-benzoylated thioglycoside methyl uronate, is an exceptionally valuable intermediate. Its structure is ideally suited for use as a glycosyl donor in the synthesis of complex glucuronides, including drug metabolites, oligosaccharides, and probes for biochemical studies. The strategic choices of esterification, anomeric protection, and regioselective benzoylation provide a reliable foundation for researchers in the fields of medicinal chemistry and glycobiology.

References

-

MDPI.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

ACS Publications.

-

National Center for Biotechnology Information, U.S. National Library of Medicine.

-

MDPI.

-

ScienceDirect.

-

ResearchGate.

-

ElectronicsAndBooks.

-

MDPI.

-

ResearchGate.

-

Organic Syntheses.

-

Human Metabolome Database.

-

Wikipedia.

-

ResearchGate.

Sources

- 1. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]

- 3. Glucuronolactone - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Selective benzoylation of methyl 2-benzamido-2-deoxy-α-D-glucopyranoside: a convenient preparation of derivatives of 2-amino-2-deoxy-D-galactose - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

A Technical Report on Available Data for Compounds Structurally Related to 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Scientific integrity and the trust of our research community are paramount. Therefore, this report will not speculate on the spectroscopic characteristics of the target compound. Instead, this guide will provide a detailed analysis of closely related and structurally similar compounds for which reliable data has been published. This information is intended to serve as a valuable reference for researchers in the field, offering insights into the spectroscopic behavior of benzoylated and benzylated glucuronic acid derivatives.

The following sections will present available data for these related structures, including detailed spectroscopic information and synthetic methodologies, adhering to the highest standards of scientific accuracy and providing comprehensive citations for all data presented.

Spectroscopic Data for Related Benzylated Glucuronide Derivatives

While data for the fully benzoylated target was unavailable, substantial information exists for glucuronide derivatives with benzyl protecting groups. These compounds share a similar glucuronic acid core and esterification at the C6 carboxylate, providing a useful comparative framework.

Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-D-glucopyranosyl)uronate

A study on the synthesis of glucuronic acid building blocks provides full characterization for a compound with benzyl groups at the C3 and C4 positions and a benzoyl group at C2.[1] This structure is particularly relevant due to the presence of both benzoyl and benzyl protecting groups.

| Technique | Observed Data |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.4 (C=O), 165.2 (C=O), 137.7 (Ar-C), 137.5 (Ar-C), 133.2 (Ar-C), 129.8 (Ar-CH), 129.7 (Ar-CH), 128.4 (Ar-CH), 128.4 (Ar-CH), 128.3 (Ar-CH), 128.1 (Ar-CH), 128.0 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 84.2 (C1), 83.4 (C3), 79.3 (C4), 78.4 (C5), 75.3 (PhCH₂), 75.2 (PhCH₂), 71.9 (C2), 52.6 (OCH₃), 23.9 (SCH₂CH₃), 14.7 (SCH₂CH₃).[1] |

| HRMS (ESI+) | m/z found (M + NH₄)⁺ 554.2206, C₃₀H₃₆NO₇S required (M + NH₄)⁺ 554.2207.[1] |

| IR (FTIR) | 1720 (m), 1714 (s), 1263 (m), 1066 (m), 1024 (w), 734 (m), 694 (m) cm⁻¹.[1] |

The ¹³C NMR spectrum clearly shows the carbonyl signals for the benzoyl ester (δ 165.2) and the methyl uronate (δ 168.4). The aromatic region is complex due to the presence of multiple benzyl and benzoyl groups. The signals for the pyranose ring carbons (C1-C5) are found in the typical region of 70-85 ppm. The high-resolution mass spectrometry data provides strong confirmation of the elemental composition. The IR spectrum shows characteristic strong carbonyl stretching frequencies around 1720 cm⁻¹.

Synthetic Methodologies for Related Glucuronic Acid Esters

The synthesis of protected glucuronic acid derivatives is a critical aspect of carbohydrate chemistry, often involving selective protection, oxidation, and esterification steps.

Synthesis of Methyl and Benzyl Glucuronates from a Protected Thioglycoside

A multi-step synthesis to access methyl and benzyl glucuronates has been reported, starting from a protected thioglycoside.[1] This process involves a regioselective ring opening, oxidation, and subsequent esterification.

-

Regioselective Ring Opening: A benzylidene acetal is regioselectively opened using BH₃·THF to generate a C6-OH group.

-

Oxidation: The primary alcohol at C6 is oxidized to a carboxylic acid using TEMPO/BAIB (2,2,6,6-tetramethyl-1-piperidinyloxyl / bis(acetoxy)iodobenzene) biphasic conditions.

-

Esterification: The resulting uronic acid is esterified with methyl iodide (MeI) or benzyl bromide (BnBr) to yield the corresponding methyl or benzyl uronate.[1]

Caption: Synthetic pathway from a protected thioglycoside to a methyl glucuronate derivative.

Spectroscopic Data for a Related Benzoylated Glucoside

While not a glucuronide, 2′,3′,4′-Tri-O-benzyl-6′-O-benzoyl-α-D-methylglucoside provides insight into the spectroscopic signatures of a benzoyl group on a glucose core where other positions are benzylated.

| Technique | Observed Data |

| ¹³C NMR (CDCl₃) | 98.19 (C-1), 82.11 (C-3), 79.83 (C-2), 77.66 (C-4), signals for aromatic carbons, and other expected peaks.[2] |

The anomeric carbon (C-1) signal at 98.19 ppm is characteristic of an α-methylglucoside. The positions of the other ring carbons are consistent with a protected glucose structure. The full assignment would require 2D NMR techniques, which were also performed in the source study.[1]

Conclusion and Future Outlook

This technical guide has compiled and analyzed the available spectroscopic and synthetic data for compounds structurally related to This compound . The provided data on benzylated and partially benzoylated analogs offer a valuable starting point for researchers interested in this class of molecules. The absence of data for the specific target compound highlights a potential area for future research, including its synthesis and full spectroscopic characterization. Such work would be a valuable contribution to the field of carbohydrate chemistry and drug development.

References

-

Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Molecules. [Link]

-

Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Arkivoc. [Link]

-

Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR of 2,3,4-Tri-O-benzoyl-D-glucuronide Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of NMR in Glycoscience and Drug Development

In the realm of drug development and metabolic studies, the structural elucidation of metabolites is paramount. Glucuronidation is a major pathway for the metabolism of a vast array of drugs, xenobiotics, and endogenous compounds, rendering them more water-soluble and facilitating their excretion. The resulting glucuronide conjugates can, however, exhibit their own pharmacological or toxicological profiles. Therefore, the unambiguous characterization of these metabolites is a critical step in understanding the overall disposition and effect of a parent compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the structural determination of organic molecules, including complex carbohydrates and their derivatives.[1][2] ¹H NMR, in particular, provides a wealth of information regarding the number of different protons, their chemical environment, and their spatial relationships, allowing for the determination of constitution, configuration, and conformation. This guide provides an in-depth technical overview of the ¹H NMR spectroscopy of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester, a representative protected glucuronide, offering insights into the principles and practicalities of its spectral analysis.

Theoretical Framework: Understanding the ¹H NMR Spectrum of a Protected Glucuronide

The ¹H NMR spectrum of a carbohydrate derivative like this compound is governed by several key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration. A thorough understanding of these parameters is essential for accurate spectral interpretation.

Chemical Shift (δ): The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups, such as the benzoyl esters in the target molecule, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield). The anisotropic effect of the aromatic rings of the benzoyl groups also significantly influences the chemical shifts of the pyranose ring protons.

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is independent of the applied magnetic field strength and provides valuable information about the dihedral angle between the coupled protons, as described by the Karplus equation. In a pyranose ring, the J-values are characteristic of the relative orientation of the protons (axial-axial, axial-equatorial, or equatorial-equatorial), which in turn defines the stereochemistry of the sugar.[3]

Signal Integration: The area under an NMR signal is directly proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons within the molecule.

Predicted ¹H NMR Spectral Analysis of this compound

While a publicly available, fully assigned ¹H NMR spectrum of this compound is not readily found in the literature, a detailed prediction of the spectrum can be made based on the known effects of benzoyl protecting groups and the analysis of similar structures.[4] The following is a proton-by-proton analysis of the expected ¹H NMR spectrum, assuming a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~5.2 - 5.5 | Doublet (d) | J1,2 ≈ 7-8 |

| H-2 | ~5.4 - 5.7 | Doublet of doublets (dd) | J2,3 ≈ 9-10, J1,2 ≈ 7-8 |

| H-3 | ~5.7 - 6.0 | Triplet (t) or Doublet of doublets (dd) | J3,4 ≈ 9-10, J2,3 ≈ 9-10 |

| H-4 | ~5.5 - 5.8 | Triplet (t) or Doublet of doublets (dd) | J4,5 ≈ 9-10, J3,4 ≈ 9-10 |

| H-5 | ~4.2 - 4.5 | Doublet (d) | J5,4 ≈ 9-10 |

| OCH₃ | ~3.7 - 3.8 | Singlet (s) | - |

| Benzoyl-H | ~7.3 - 8.1 | Multiplets (m) | - |

Detailed Justification of Assignments:

-

Anomeric Proton (H-1): The anomeric proton is attached to a carbon bonded to two oxygen atoms, making it the most deshielded of the ring protons. Its chemical shift is expected in the range of 5.2-5.5 ppm. Assuming the common β-anomer, H-1 will be in an axial orientation, leading to a large axial-axial coupling with H-2 (J1,2 ≈ 7-8 Hz), resulting in a doublet.

-

H-2, H-3, and H-4: These protons are attached to carbons bearing benzoyl groups. The electron-withdrawing nature of the benzoyl esters will cause a significant downfield shift for these protons, placing them in the region of 5.4-6.0 ppm. The multiplicity of these signals will depend on the coupling with their neighbors. In a D-glucuronide with a ⁴C₁ chair conformation, H-2, H-3, and H-4 are all expected to be in axial positions. Therefore, we would predict large axial-axial couplings between them (J2,3, J3,4, and J4,5 all ≈ 9-10 Hz). This would lead to H-2 appearing as a doublet of doublets, and H-3 and H-4 as triplets (or more accurately, doublets of doublets with similar coupling constants).

-

H-5: This proton is adjacent to the electron-withdrawing methyl ester group, but is not directly attached to a benzoylated carbon, so its chemical shift is expected to be further upfield compared to H-2, H-3, and H-4, likely in the 4.2-4.5 ppm range. It will be coupled to H-4, and in the β-anomer, this would be an axial-axial coupling, resulting in a doublet with a large coupling constant (J5,4 ≈ 9-10 Hz).

-

Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are equivalent and not coupled to any other protons, so they will appear as a sharp singlet in the region of 3.7-3.8 ppm.

-

Benzoyl Protons: The protons on the three benzoyl groups will appear as a series of complex multiplets in the aromatic region of the spectrum, typically between 7.3 and 8.1 ppm.

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of this compound using ¹H NMR follows a systematic workflow.

Caption: Workflow for the structural elucidation of this compound by ¹H NMR.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

Materials:

-

This compound (1-5 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and cotton wool

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 1-5 mg of the purified this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the sample. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the ¹H NMR spectrum.[5]

-

Mixing: Gently vortex the sample to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could adversely affect the spectral resolution, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., 32-64 scans, relaxation delay of 1-2 seconds).

-

For more complex structures or to confirm assignments, acquisition of 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.[2]

-

Conclusion

The ¹H NMR spectrum of this compound, while complex, can be systematically interpreted to provide a wealth of structural information. By understanding the influence of the benzoyl protecting groups on chemical shifts and by careful analysis of coupling constants, a complete assignment of the proton signals can be achieved. This in-depth analysis is a cornerstone in the characterization of such important molecules in the fields of drug metabolism and synthetic carbohydrate chemistry. The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to confidently approach the structural elucidation of protected glucuronides and other complex carbohydrate derivatives.

References

-

Sorensen, J. L., Witherell, R., & Browne, L. M. (2001). Use of 1H NMR in Assigning Carbohydrate Configuration in the Organic Laboratory. Journal of Chemical Education, 78(5), 656. [Link]

- Ardá, A., & Jiménez-Barbero, J. (2012). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. Comprehensive Glycoscience, 135–151.

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

-

van der Veen, S., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 78(24), 12776–12781. [Link]

- Mishra, A., & Bush, C. A. (2001). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Glycobiology, 1-23.

-

Methyl and Benzyl (Ethyl 3,4-di-O-benzyl-2-O-benzoyl-1-thio-β-d-glucopyranosyl)uronate. Molbank, 2021(2), M1215. [Link]

-

Nicholson, J. K., & Wilson, I. D. (1995). Assignment of the 750 MHz 1H NMR Resonances From a Mixture of Transacylated Ester Glucuronic Acid Conjugates With the Aid of Oversampling and Digital Filtering During Acquisition. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 971–977. [Link]

-

Dickinson, R. G., & Wood, K. M. (1996). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1135–1143. [Link]

-

SpectraBase. (n.d.). METHYL-2,3,4-TRI-O-BENZYL-6-O-(2,3,4-TRI-O-BENZYL-6-DEOXY-ALPHA-D-GLUCOPYRANOSYL)-ALPHA-D-GLUCOPYRANOSIDE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from [Link]

- Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In D. Zhang, M. Zhu, & W. G. Humphreys (Eds.), Drug Metabolism in Drug Design and Development. John Wiley & Sons, Inc.

Sources

13C NMR Characterization of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) characterization of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester, a key intermediate in synthetic carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for structural elucidation of complex organic molecules. We will delve into the theoretical underpinnings of the 13C NMR spectrum of this molecule, provide a detailed, field-proven experimental protocol, and present an in-depth analysis of the expected chemical shifts. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of Protected Glucuronides

D-glucuronic acid is a ubiquitous carbohydrate in biological systems, playing a crucial role in detoxification processes through the formation of glucuronide conjugates, which enhances the water solubility and excretion of xenobiotics and endogenous compounds. In the realm of synthetic chemistry, particularly in the synthesis of complex glycans and drug metabolites, protected forms of glucuronic acid are indispensable building blocks. This compound is a pivotal intermediate, offering a balance of reactivity and stability. The benzoyl protecting groups are robust under various reaction conditions and can be selectively removed. The methyl ester at the C-6 position facilitates purification and further chemical transformations.

Accurate structural characterization of this molecule is paramount to ensure its purity and to confirm the stereochemistry and regiochemistry of its synthesis. 13C NMR spectroscopy is an unparalleled tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a discrete signal, allowing for unambiguous structural assignment.

Foundational Principles: Understanding the 13C NMR Spectrum

The 13C NMR spectrum of this compound is governed by several key factors that influence the chemical shift of each carbon atom:

-

Hybridization and Electronegativity: The sp³ hybridized carbons of the pyranose ring and the methyl ester will resonate at a higher field (lower ppm) compared to the sp² hybridized carbons of the benzoyl groups' aromatic rings and carbonyl groups, which are found at a lower field (higher ppm). The electronegative oxygen atoms attached to the pyranose ring carbons cause a downfield shift of these signals compared to a simple alkane.

-

Anomeric Effect: The anomeric carbon (C-1) is particularly sensitive to its stereochemical environment. Its chemical shift is influenced by the orientation of the substituent at C-1 and the lone pairs of the ring oxygen atom. Typically, the anomeric carbon signal is found in the range of 90-105 ppm.

-

Inductive Effects of Benzoyl Groups: The electron-withdrawing nature of the benzoyl groups has a significant impact on the chemical shifts of the pyranose ring carbons to which they are attached (C-2, C-3, and C-4). The carbonyl group of the benzoyl ester deshields the attached carbon, causing a downfield shift. This effect is most pronounced on the carbon directly attached to the benzoyloxy group.

-

Steric Effects: The bulky benzoyl groups can influence the conformation of the pyranose ring, which in turn can subtly affect the chemical shifts of the ring carbons. Crowded carbons may experience a shielding effect, leading to an upfield shift.

Experimental Protocol: A Self-Validating System for 13C NMR Characterization

The following protocol is designed to yield high-quality, reproducible 13C NMR spectra for this compound. The rationale behind each step is provided to ensure a deep understanding of the process.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

Methodology:

-

Sample Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks and complicate spectral analysis. Purification is typically achieved through flash column chromatography.

-

Sample Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[1] 13C NMR is an inherently insensitive technique, and a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice for this compound due to its excellent dissolving power for benzoylated carbohydrates and its relatively simple solvent signal in the 13C NMR spectrum (a triplet at ~77 ppm).

-

Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

-

Tube Quality: Use high-quality, clean NMR tubes to avoid paramagnetic impurities and ensure uniform sample geometry within the magnetic field.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed. Proton decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shifts of all carbon atoms.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 20-50 mg sample, 1024 to 4096 scans are typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended. Quaternary carbons and carbonyl carbons have longer relaxation times, and a sufficient delay is necessary to allow for their full relaxation between pulses, ensuring more accurate signal intensities (though 13C NMR is generally not quantitative without specific experimental setups).

-

Pulse Program: A 30-degree pulse angle is often used to allow for a shorter relaxation delay and faster acquisition time.

Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for 13C NMR characterization.

Spectral Analysis and Data Interpretation

The 13C NMR spectrum of this compound is expected to show a total of 15 distinct signals in the pyranose and ester region, and additional signals for the benzoyl groups.

Predicted Chemical Shifts

The following table provides the predicted 13C NMR chemical shifts for the core structure. These predictions are based on the analysis of a closely related compound, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, with adjustments made for the known effects of benzoyl versus acetyl groups.[2]

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C-1 | ~92-95 | Anomeric carbon, shifted downfield due to two attached oxygen atoms. |

| C-2 | ~70-73 | Acylated pyranose ring carbon. |

| C-3 | ~72-75 | Acylated pyranose ring carbon. |

| C-4 | ~69-72 | Acylated pyranose ring carbon. |

| C-5 | ~72-74 | Shifted downfield due to the proximity of the ester group. |

| C-6 (C=O) | ~167-170 | Carbonyl carbon of the methyl ester. |

| OCH₃ | ~52-54 | Methyl group of the ester. |

| Benzoyl C=O | ~165-167 | Carbonyl carbons of the benzoyl protecting groups. |

| Benzoyl C-ipso | ~128-130 | Aromatic carbons directly attached to the carbonyl group. |

| Benzoyl C-ortho | ~129-131 | Aromatic carbons ortho to the carbonyl group. |

| Benzoyl C-meta | ~128-130 | Aromatic carbons meta to the carbonyl group. |

| Benzoyl C-para | ~133-135 | Aromatic carbon para to the carbonyl group. |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

The chemical shifts for the peracetylated analogue are: C-1 (91.4 ppm), C-2 (70.2 ppm), C-3 (73.0 ppm), C-4 (68.9 ppm), C-5 (71.8 ppm), C-6 (166.8 ppm), and OCH₃ (53.0 ppm).[2] The benzoyl groups are generally expected to cause a slight downfield shift compared to acetyl groups on the attached pyranose carbons due to the anisotropic effect of the aromatic ring.

Structural Confirmation

The 13C NMR spectrum provides several key pieces of information for structural confirmation:

-

Number of Signals: The presence of the expected number of signals for the pyranose ring, methyl ester, and benzoyl groups confirms the overall structure.

-

Chemical Shift Regions: The signals appearing in their characteristic regions (anomeric, pyranose, aromatic, carbonyl) validates the presence of these functional groups.

-

Distinction from Isomers: The specific chemical shifts can be used to distinguish the desired product from potential regioisomers or stereoisomers that may have formed during synthesis. For example, a different acylation pattern would result in a different set of chemical shifts for the pyranose ring carbons.

Molecular Structure of this compound:

Caption: Structure of this compound.

Conclusion

13C NMR spectroscopy is an essential analytical technique for the unambiguous structural characterization of this compound. By following a robust experimental protocol and understanding the principles that govern the chemical shifts, researchers can confidently verify the structure and purity of this important synthetic intermediate. The data presented in this guide, including the predicted chemical shifts and the detailed methodology, serve as a valuable resource for scientists and professionals in drug development and carbohydrate chemistry, ensuring the scientific integrity and success of their research endeavors.

References

-

Miller, G. J.; Smith, D. M.; Beaudry, C. M. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. Org. Synth.2016 , 93, 200-209. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

Sources

The Architectonics of Control: Benzoyl Protecting Groups in Modern Glucuronide Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of glucuronides, a critical conjugation pathway in drug metabolism and the generation of biologically active molecules, presents a formidable challenge in stereochemical control. The inherent electronic properties of glucuronic acid donors, particularly the deactivating influence of the C-5 carboxyl group, complicate the formation of the glycosidic bond. This guide provides a comprehensive examination of the strategic use of benzoyl (Bz) protecting groups to navigate these challenges. We will dissect the underlying chemical principles—neighboring group participation and electronic "disarming"—that establish benzoyl groups as a cornerstone for achieving high-yield, stereoselective β-glucuronidation. This paper will move beyond mere protocol, offering field-proven insights into the causality behind experimental choices, detailed methodologies, and a comparative analysis against other common protecting groups, thereby equipping the modern chemist with the knowledge to execute robust and predictable glucuronide syntheses.

Introduction: The Glucuronidation Challenge

Glucuronidation is a pivotal metabolic process whereby a glucuronic acid moiety is attached to a substrate, dramatically increasing its water solubility and facilitating its excretion. This process is central to the metabolism of a vast array of xenobiotics, including drugs, as well as endogenous compounds. The synthetic replication of this process is essential for producing metabolite standards, developing prodrugs, and synthesizing complex glycoconjugates for biological study.[1]

The core challenge in chemical glucuronidation lies in the precise control of stereochemistry at the newly formed anomeric center. The formation of a glycosidic linkage can result in either an α (axial) or β (equatorial) configuration.[2] For most biologically relevant glucuronides, the β-isomer is the desired product. However, the synthesis of uronic acid glycosides is particularly difficult because the electron-withdrawing C-5 carboxyl group decreases reactivity at the anomeric position, making the glycosylation reaction inherently sluggish.[1] This necessitates a sophisticated approach to protecting group strategy, where the chosen groups do more than simply mask hydroxyls; they must actively direct the stereochemical outcome of the reaction.[3]

The Benzoyl Group: A Dual-Control Element

In the lexicon of carbohydrate chemistry, protecting groups are classified by their electronic influence. Electron-donating groups like benzyl (Bn) ethers are termed "arming" as they increase the reactivity of a glycosyl donor, while electron-withdrawing groups like benzoyl (Bz) esters are "disarming," rendering the donor less reactive.[4][5] While reduced reactivity might seem counterintuitive, this "disarming" effect allows for more controlled reactions and is foundational to the strategic power of the benzoyl group.[6] Its true value, however, is realized through its direct participation in the reaction mechanism.

The Cornerstone of Stereocontrol: Neighboring Group Participation

When a benzoyl group is placed at the C-2 position of the glucuronic acid donor, it provides profound anchimeric assistance, a phenomenon known as neighboring group participation. This is the single most important principle governing its use for 1,2-trans glycosylation.[7][8]

The mechanism proceeds as follows:

-

Activation: A Lewis acid promoter activates the leaving group at the anomeric (C-1) position, leading to its departure.

-

Intermediate Formation: As an oxocarbenium ion begins to form, the carbonyl oxygen of the C-2 benzoyl ester attacks the anomeric center from the α-face.

-

Dioxolenium Ion Shield: This intramolecular attack forms a rigid, bicyclic dioxolenium ion intermediate. This structure effectively blocks the α-face of the pyranose ring.

-

Stereospecific Attack: The incoming nucleophile (the glycosyl acceptor) can now only approach from the opposite, unhindered β-face.

-

Product Formation: The attack from the β-face results exclusively in the formation of the desired 1,2-trans glycosidic bond, which in the case of a gluco-configured donor, is the β-glucuronide.[7]

Caption: Mechanism of C-2 Benzoyl Neighboring Group Participation.

This participatory mechanism is highly reliable and provides excellent stereochemical control, often yielding the β-anomer with high selectivity.[9]

A Comparative Analysis of Protecting Groups in Glucuronidation

The choice of protecting group profoundly impacts both the yield and stereoselectivity of glucuronidation. Benzoyl groups are frequently compared with acetyl (Ac) and benzyl (Bn) groups, each possessing distinct advantages and disadvantages.

| Protecting Group | Class | Electronic Effect | C-2 Participation | Typical Stereoselectivity | Key Considerations |

| Benzoyl (Bz) | Ester (Acyl) | Disarming (Electron-withdrawing)[4] | Yes (Strong)[7] | High β-selectivity (>20:1)[10] | Excellent stereocontrol; deprotection requires basic conditions (e.g., NaOMe)[11]. |

| Acetyl (Ac) | Ester (Acyl) | Disarming (Electron-withdrawing)[12] | Yes (Moderate) | Good β-selectivity, but can lead to orthoester byproducts[3]. | Less sterically bulky than benzoyl; may offer lower selectivity in challenging cases[10]. |

| Benzyl (Bn) | Ether | Arming (Electron-donating)[12] | No (Non-participating) | Often yields α/β mixtures or favors α-products[3]. | Leads to highly reactive donors; deprotection via catalytic hydrogenolysis[13]. |

As the table illustrates, for syntheses where high β-stereoselectivity is the primary objective, benzoyl protecting groups are demonstrably superior.[10] O-benzoylated trichloroacetimidate derivatives of glucuronic acid have proven to be particularly efficient donors for the preparation of β-D-glucuronides.[1]

Field-Proven Protocol: Synthesis of a β-Glucuronide

This section provides a representative, self-validating protocol for the synthesis of a β-glucuronide using a benzoyl-protected donor. The causality for each step is explained to provide a deeper understanding of the process.

Objective: To couple a benzoyl-protected glucuronic acid trichloroacetimidate donor with a primary alcohol acceptor.

Rationale for Donor Choice: The trichloroacetimidate is an excellent leaving group, and its activation under mild Lewis acidic conditions is highly compatible with the participatory mechanism of the C-2 benzoyl group.[1]

Step-by-Step Methodology

-

Preparation of Materials:

-

Ensure all glassware is rigorously dried in an oven (120 °C) overnight and cooled under an inert atmosphere (Argon or Nitrogen). Moisture is detrimental to glycosylation reactions.

-

The glycosyl donor (e.g., Methyl (2,3,4-tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate converted to the trichloroacetimidate) and the glycosyl acceptor (e.g., Benzyl alcohol) must be anhydrous. Dry solvents over molecular sieves (4 Å).

-

-

Reaction Setup:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) and the benzoyl-protected glucuronyl trichloroacetimidate donor (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM). The use of a slight excess of the donor ensures complete consumption of the more valuable acceptor.

-

Add activated molecular sieves (4 Å) to the flask to scavenge any trace moisture.

-

Cool the reaction mixture to the specified temperature, typically between -40 °C and 0 °C. Lower temperatures help control the reaction rate and minimize potential side reactions.

-

-

Initiation of Glycosylation:

-

Prepare a solution of the promoter, trimethylsilyl trifluoromethanesulfonate (TMSOTf), in anhydrous DCM (typically a 0.1 M solution).

-

Add the TMSOTf solution dropwise to the stirred reaction mixture. The catalytic amount (0.1-0.2 equivalents) is sufficient to activate the trichloroacetimidate leaving group. A slow addition rate prevents uncontrolled reaction and potential degradation.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexanes and ethyl acetate. The product should have an Rf value intermediate between the donor and acceptor. The reaction is typically complete within 1-2 hours.

-

-

Quenching and Workup:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a hindered base, such as triethylamine or pyridine, to neutralize the acidic promoter.

-

Allow the mixture to warm to room temperature. Dilute with DCM and filter off the molecular sieves.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. This removes any remaining acidic species and water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure, protected β-glucuronide.

-

-

Deprotection (Zemplén Conditions):

-

Dissolve the purified, protected glucuronide in a mixture of anhydrous methanol and DCM.

-

Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol).

-

Monitor the reaction by TLC until all benzoyl groups are removed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite IR120 H⁺), filter, and concentrate to yield the final deprotected β-glucuronide.[11]

-

Caption: Experimental Workflow for Benzoyl-Directed β-Glucuronidation.

Advanced Considerations and Mechanistic Nuances

While the C-2 benzoyl group is a reliable director for β-glycosylation, advanced applications require awareness of certain nuances.

-

The Exception to the Rule: In rare cases, using specific promoters like tin(IV) chloride (SnCl₄) with glucuronic acid donors bearing a C-2 acyl group has been reported to yield the 1,2-cis (α) product. This unexpected outcome is theorized to result from participation by the C-6 carboxyl group, overriding the influence of the C-2 substituent.[14] This highlights that the interplay between donor, acceptor, and promoter is a complex system that must be carefully considered.

-

Orthogonality in Complex Synthesis: Benzoyl groups are classified as "permanent" or "late-stage" protecting groups.[7][15] Their removal under basic conditions (saponification) makes them fully orthogonal to acid-labile groups (e.g., trityl, silyl ethers) and groups removed by hydrogenolysis (e.g., benzyl ethers).[13][16] This orthogonality is critical in multi-step syntheses of complex oligosaccharides, allowing for the selective deprotection of specific hydroxyl groups at different stages of the synthesis.

Conclusion

The strategic deployment of benzoyl protecting groups represents a powerful and refined solution to the inherent challenges of stereoselective glucuronide synthesis. By leveraging the principles of neighboring group participation and the electronic "disarming" effect, researchers can reliably direct the formation of the critical β-glycosidic bond. The robustness of the benzoyl group, its predictable stereochemical influence, and its orthogonality with other common protecting groups solidify its role as an indispensable tool in the arsenal of the synthetic chemist. Understanding the causality behind its function—the "why" behind the protocol—empowers scientists in drug development and glycobiology to design and execute more efficient, predictable, and successful synthetic campaigns.

References

- Benchchem. Benzoyl vs.

- Benchchem.

-

Ma, B., et al. (2014). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]

-

Le Mai Hoang, K., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]

-

Boltje, T. J., et al. (2009). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Chemical and Biological Approaches. Wiley-VCH. [Link]

-

Crich, D., et al. (2018). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. [Link]

-

Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH. [Link]

-

Field, R. A., & P-Gonzalez, M. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules. [Link]

-

Tosin, M., & Murphy, P. V. (2006). Synthesis of α-Glucuronic Acid and Amide Derivatives in the Presence of a Participating 2-Acyl Protecting Group. Organic Letters. [Link]

-

van der Vorm, S., et al. (2019). Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity. Nature Communications. [Link]

-

Wikipedia. Chemical glycosylation. [Link]

-

Codee, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Leiden University Scholarly Publications. [Link]

-

LibreTexts Chemistry. Protecting Groups in Organic Synthesis. [Link]

-

Murphy, P. V., et al. (2006). Synthesis of α-Glucuronic Acid and Amide Derivatives in the Presence of a Participating 2Acyl Protecting Group. ResearchGate. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

Gervay-Hague, J., & Hadd, M. J. (2018). Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. Accounts of Chemical Research. [Link]

-

Boltje, T. J. (2009). Protecting Group Strategies in Carbohydrate Chemistry. ResearchGate. [Link]

-

ResearchGate. What is an easy method for the deprotection of Benzoyl group?. [Link]

Sources

- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]

- 5. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. chem.libretexts.org [chem.libretexts.org]

Topic: Stereochemistry of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive examination of the stereochemical intricacies of 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester, a pivotal intermediate in synthetic carbohydrate chemistry and drug development. The document elucidates the molecule's core stereochemical features, details stereoselective synthetic strategies, and outlines the analytical methodologies required for its unambiguous characterization. By integrating foundational principles with practical, field-proven insights, this guide serves as an essential resource for professionals engaged in glycochemistry and the synthesis of drug metabolites.

Introduction: The Significance of Glucuronidation and Stereochemical Precision

Glucuronidation is a critical Phase II metabolic process wherein the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to a substrate.[1] This conjugation dramatically increases the hydrophilicity of xenobiotics, such as drugs and pollutants, as well as endogenous compounds like hormones and bilirubin, facilitating their excretion from the body through urine or bile.[2][3] The resulting glucuronide metabolites are typically more water-soluble and less toxic than their parent compounds.[3]

In the realm of drug development and synthetic chemistry, protected glucuronide derivatives are indispensable building blocks. This compound is a key synthon, prized for its stability and suitability for constructing complex glycosidic linkages. The benzoyl protecting groups offer steric and electronic properties that influence reactivity, while the methyl ester at C-6 prevents lactonization.

The biological activity of any chiral molecule, including glucuronides, is inextricably linked to its three-dimensional structure. Incorrect stereochemical representations are a recurring issue in scientific literature, underscoring the need for rigorous verification.[4] Therefore, a profound understanding and precise control of the stereochemistry of intermediates like this compound are not merely academic exercises; they are fundamental to the synthesis of biologically active molecules and the accurate study of drug metabolism. This guide provides the foundational knowledge and practical methodologies to navigate the stereochemical challenges associated with this important compound.

Part 1: Elucidation of Stereochemical Features

The stereochemistry of this compound is defined by the inherent chirality of the D-glucuronic acid backbone and the configuration at the anomeric (C-1) center, which is established during synthesis.

The D-Glucuronic Acid Core

The molecule is built upon a D-glucuronic acid scaffold, a six-carbon pyranose ring. The "D" designation defines the absolute configuration at C-5 as (R). Consequently, the hydroxyl groups at C-2, C-3, and C-4 in the parent sugar have specific spatial orientations that are preserved in the benzoylated derivative. The pyranose ring typically adopts a stable ⁴C₁ chair conformation, where bulky substituents preferentially occupy equatorial positions to minimize steric strain.

The Anomeric Center (C-1): The α and β Distinction

The most critical stereochemical variable is the configuration at the anomeric carbon (C-1), which can exist as either an α or β anomer.

-

α-Anomer: The glycosidic bond (or substituent) at C-1 is in an axial position, oriented trans to the C-5 carboxyl group.

-

β-Anomer: The glycosidic bond at C-1 is in an equatorial position, oriented cis to the C-5 carboxyl group.

This distinction is paramount, as the anomeric configuration dictates the overall shape of the molecule and its ability to interact with biological receptors or enzymes. The stereochemical outcome at C-1 is not inherent to the starting material but is a direct result of the glycosylation reaction mechanism.

Influence of Benzoyl Protecting Groups

The three benzoyl groups at positions C-2, C-3, and C-4 are sterically demanding. Their presence locks the pyranose ring into its chair conformation and significantly influences the molecule's reactivity. The C-2 benzoyl group plays a particularly important role in many glycosylation reactions through "neighboring group participation," which can be exploited to direct the formation of the β-anomer.

The diagram below illustrates the core structure and highlights the key stereochemical points that define the molecule.

Caption: Core structure of the target molecule.

Part 2: Stereoselective Synthesis

Achieving stereocontrol during the synthesis of glycosides is a central challenge in carbohydrate chemistry. The choice of glycosyl donor, acceptor, promoter (catalyst), and reaction conditions collectively determines the stereochemical outcome at the anomeric center.

Synthetic Strategy: The Glycosylation Reaction

A common and effective method for synthesizing specific anomers of this compound involves a Lewis acid-catalyzed glycosylation. In this approach, a glucuronyl donor, such as a halide, trichloroacetimidate, or acetate, is activated by a Lewis acid (e.g., BF₃·Et₂O, TMSOTf) to form a reactive oxocarbenium ion intermediate. This intermediate is then attacked by a nucleophile (an alcohol, ROH) to form the desired glycosidic bond.

The stereoselectivity of the reaction is governed by several factors:

-

Neighboring Group Participation: A participating group at C-2 (like an acetate or benzoate) can form a cyclic intermediate that blocks one face of the molecule, leading predominantly to the formation of the 1,2-trans product (the β-anomer).

-

The Anomeric Effect: This electronic effect thermodynamically favors the α-anomer, where an electronegative substituent at C-1 is in the axial position.

-

Solvent and Catalyst: The choice of solvent can influence the stability of intermediates, while the nature of the Lewis acid can affect reaction kinetics and selectivity.

Experimental Protocol: α-Selective Glucuronidation

This protocol describes a method for α-glucuronidation using a commercially available, fully acetylated glucuronate as the donor, which undergoes in-situ benzoylation or is used directly with a benzoylated precursor. The use of certain Lewis acids can favor the α-anomer.[5]

Materials:

-

Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (or the corresponding benzoylated donor)

-

Alcohol acceptor (R-OH)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) or Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Preparation: Dissolve the glucuronate donor (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Initiation: Cool the solution to 0 °C using an ice bath. Add the Lewis acid (e.g., BF₃·Et₂O, 1.2 eq) dropwise to the stirred solution.

-

Causality: Running the reaction at a reduced temperature helps control the reaction rate and often improves stereoselectivity by favoring the kinetically controlled product. Anhydrous conditions are essential to prevent hydrolysis of the donor and catalyst.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting donor is consumed.

-

Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (3x).

-

Causality: The bicarbonate solution neutralizes the Lewis acid catalyst, stopping the reaction.

-

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

The following workflow diagram visualizes the key stages of the synthesis.

Caption: Stereoselective Synthesis Workflow.

Part 3: Analytical Characterization and Stereochemical Confirmation

Unambiguous confirmation of the stereochemistry of the synthesized product is a non-negotiable step. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining stereochemistry in solution.

-

¹H NMR Spectroscopy: The chemical shift (δ) and, crucially, the coupling constant (J) of the anomeric proton (H-1) are diagnostic.

-

α-anomers typically exhibit a smaller coupling constant (J1,2) of approximately 3.5-4.0 Hz, consistent with an axial-equatorial relationship between H-1 and H-2.[5]

-

β-anomers show a larger coupling constant (J1,2) of about 7.5-8.0 Hz, indicating a diaxial relationship between H-1 and H-2.

-

-

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) also differs between anomers, although this can be influenced by other substituents.

-

2D NMR Techniques: Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks (e.g., confirming the H-1 to H-2 coupling), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons, allowing for unambiguous assignment of the full sugar backbone.[5]

Data Presentation: Representative NMR Data

The table below summarizes typical ¹H NMR data for an α-linked glucuronide derivative, which is essential for researchers to compare against their experimental results.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Ar-H | 7.20 - 8.10 | m | - | Benzoyl Protons |

| H-1 | ~5.20 | d | ~3.6 | Anomeric Proton (α) |

| H-2 | ~5.40 | dd | ~3.6, 10.0 | Pyranose Ring |